molecular formula C6H9NO3 B1356653 1-Methyl-5-oxopyrrolidine-2-carboxylic acid CAS No. 72442-37-6

1-Methyl-5-oxopyrrolidine-2-carboxylic acid

Cat. No. B1356653
CAS RN: 72442-37-6
M. Wt: 143.14 g/mol
InChI Key: SHLYZEAOVWVTSW-UHFFFAOYSA-N
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Description

1-Methyl-5-oxopyrrolidine-2-carboxylic acid, also known by its chemical formula C6H9NO3 , is a synthetic compound. It exhibits interesting properties and has applications in various fields, including pharmaceuticals.



Synthesis Analysis

This compound can be synthesized through different methods. One notable approach involves its production from marine sponges. Researchers have explored various synthetic routes to obtain high yields and purity.



Molecular Structure Analysis

The molecular structure of 1-Methyl-5-oxopyrrolidine-2-carboxylic acid consists of a pyrrolidine ring with a carboxylic acid group and a methyl substituent. The arrangement of atoms within the ring influences its reactivity and interactions with other molecules.



Chemical Reactions Analysis

1-Methyl-5-oxopyrrolidine-2-carboxylic acid can participate in several chemical reactions. For instance:



  • Esterification : It can react with alcohols to form esters.

  • Amidation : The carboxylic acid group can undergo amidation reactions to yield amides.

  • Hydrolysis : Under appropriate conditions, hydrolysis of the ester linkage can occur.



Physical And Chemical Properties Analysis


  • Physical Form : 1-Methyl-5-oxopyrrolidine-2-carboxylic acid exists as a solid.

  • Molecular Weight : Approximately 143.14 g/mol.

  • Purity : Typically around 97%.

  • Storage Temperature : Sealed and stored in a dry environment at 2-8°C.


Scientific Research Applications

Antioxidant Activity

1-Methyl-5-oxopyrrolidine-2-carboxylic acid derivatives have been synthesized and tested for their antioxidant activities. Notably, certain compounds in this category exhibited potent antioxidant effects, surpassing well-known antioxidants like ascorbic acid in efficacy. For example, a derivative was found to have 1.5 times higher antioxidant activity than ascorbic acid in one study (Tumosienė et al., 2019).

Antibacterial Properties

Compounds derived from 1-Methyl-5-oxopyrrolidine-2-carboxylic acid have shown promise as potential antibacterial drugs. One study synthesized various derivatives with structures incorporating pyrrolidine rings and methylamino residues, testing their antibacterial efficacy against various strains, including Staphylococcus aureus and Pseudomonas aeruginosa. Some derivatives demonstrated moderate to good antimicrobial activity (Devi et al., 2018).

Anticancer and Antimicrobial Activity

Research on 1-Methyl-5-oxopyrrolidine-2-carboxylic acid derivatives has expanded into anticancer and antimicrobial domains. A study synthesized derivatives containing azole, diazole, and hydrazone moieties, which were then tested for their in vitro anticancer and antimicrobial activities. Some compounds showed potent anticancer activity against A549 cells and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains, highlighting the potential of these derivatives in developing new treatments for cancer and multidrug-resistant infections (Kairytė et al., 2022).

Synthesis of Complex Compounds

1-Methyl-5-oxopyrrolidine-2-carboxylic acid serves as a precursor in the synthesis of more complex compounds with potential pharmacological applications. Forinstance, in the synthesis of novel metal-organic frameworks (MOFs), this compound was used as a precursor, leading to the development of MOFs capable of effectively and rapidly removing anionic dyes from aqueous solutions. This highlights its potential application in environmental remediation and water treatment technologies (Zhao et al., 2020).

Chiral Resolving Agents

Certain enantiomers of derivatives of 1-Methyl-5-oxopyrrolidine-2-carboxylic acid have been explored as chiral resolving agents. These enantiomers have demonstrated potential in chromatographic separation and in enantioselective chemical processes, which is crucial in the synthesis of chirally pure pharmaceuticals (Piwowarczyk et al., 2008).

Antibacterial Activity of Derivatives

Further studies on 1-Methyl-5-oxopyrrolidine-2-carboxylic acid derivatives have revealed notable antibacterial activities. For example, novel series of derivatives have been synthesized, demonstrating significant antibacterial activity against various strains, contributing to the search for new antimicrobial agents (Žirgulevičiūtė et al., 2015).

Radioligands in Biological Evaluation

In the field of biological imaging and diagnostics, derivatives of 1-Methyl-5-oxopyrrolidine-2-carboxylic acid have been used in the synthesis of new radioligands. These compounds have potential applications in medical imaging, particularly in assessing biological functions and disorders at the molecular level (Gao et al., 2019).

Safety And Hazards


  • Pictograms : GHS07 (Warning).

  • Hazard Statements : May cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335).

  • Precautionary Statements : Handle with care, avoid inhalation, and wear appropriate protective gear.


Future Directions

Research on this compound continues, exploring its potential applications beyond pharmaceuticals. Further investigations into its chiral moiety and its influence on kinase inhibition could yield valuable insights.


properties

IUPAC Name

1-methyl-5-oxopyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-7-4(6(9)10)2-3-5(7)8/h4H,2-3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHLYZEAOVWVTSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CCC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-5-oxopyrrolidine-2-carboxylic acid

CAS RN

72442-37-6
Record name 1-Methyl-5-oxoproline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72442-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-5-oxo-DL-proline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072442376
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-methyl-5-oxo-DL-proline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.673
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Gao, M Wang, JA Meyer, PR Territo… - Bioorganic & Medicinal …, 2019 - Elsevier
… (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid underwent a coupling reaction with 2-halo-3-(trifluoromethyl)benzylamine (F-, Br-, and I-) using 2-ethoxy-1-ethoxycarbonyl-1,2-…
Number of citations: 11 www.sciencedirect.com
M Gao, M Wang, MA Green, GD Hutchins… - Bioorganic & medicinal …, 2015 - Elsevier
… Subsequently, compound 1 was de-esterified with NaOH to give (S)-1-methyl-5-oxopyrrolidine-2-carboxylic acid (2) in 82% yield. Then compound 2 underwent a coupling reaction with …
Number of citations: 70 www.sciencedirect.com
G Huang, X Lu, Y Qiu, L Bi, P Ye, M Yang… - Bioorganic & Medicinal …, 2022 - Elsevier
… Next, it was dissolved in acetonitrile, and HATU, 1-methyl-5-oxopyrrolidine-2-carboxylic acid and DIEA were added to the reaction vessel. The mixture was stirred at 25 C for 1 hr to give …
Number of citations: 4 www.sciencedirect.com
L Pincekova, D Berkes - Chemistry Proceedings, 2020 - mdpi.com
A new methodology for the asymmetric synthesis of enantiomerically enriched 3-aroyl pyroglutamic acid derivatives has been developed through effective 5-exo-tet cyclization of N-…
Number of citations: 4 www.mdpi.com

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